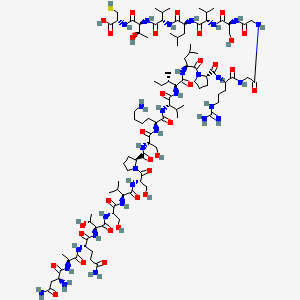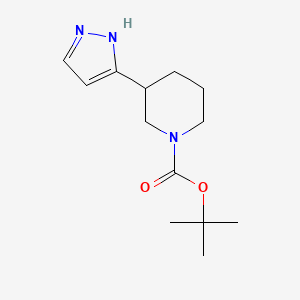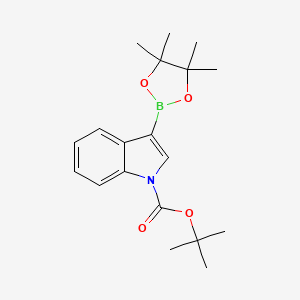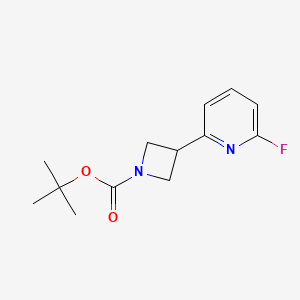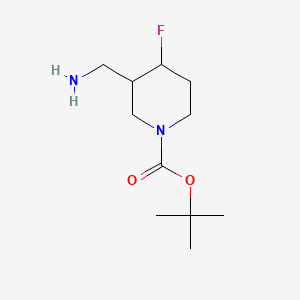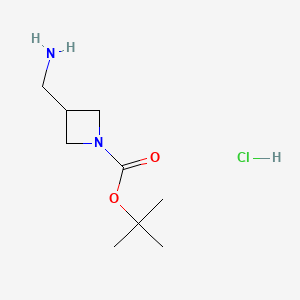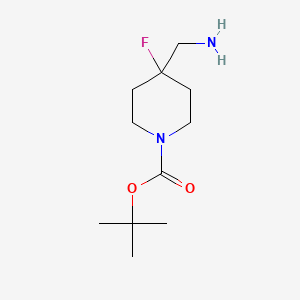
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and solubility. For Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, the molecular weight is approximately 236.31 g/mol, and the density is about 1.1±0.1 g/cm3 .Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of compounds like omisertinib (AZD9291), a medication used for the treatment of certain types of lung cancer. A rapid synthetic method for producing tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a related compound, from commercially available materials has shown high yields and efficiency, indicating the importance of this compound in pharmaceutical chemistry (Zhao et al., 2017).
Role in Enzymatic Reactions
The compound has also been studied for its role in enzymatic reactions, specifically in the context of metabolism studies. For example, the metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, was investigated using a hepatic microsomal system. The study of its metabolites revealed insights into the metabolic pathways involving tert-butyl compounds, contributing to a better understanding of drug metabolism and pharmacokinetics (Yoo et al., 2008).
Synthesis of Advanced Pharmaceutical Intermediates
Moreover, this compound is a key starting material in the synthesis of advanced pharmaceutical intermediates, such as crizotinib, an anti-cancer drug. The compound has been synthesized through multi-step processes, demonstrating its versatility and value as a precursor to medically relevant molecules (Kong et al., 2016).
Applications in Antibacterial Research
Its derivatives have been evaluated for their antibacterial activities, contributing to the development of new therapeutic agents. For instance, derivatives of tert-butyl compounds have shown promising results in in vitro and in vivo studies against various bacterial strains, highlighting the potential of this compound in the discovery of new antibiotics (Bouzard et al., 1992).
Contribution to Organic Synthesis and Catalysis
The compound and its derivatives have found applications in organic synthesis and catalysis, illustrating its utility in constructing complex molecular architectures. Research into the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, showcases the role of this compound in enabling the development of novel cancer therapeutics (Zhang et al., 2018).
Future Directions
The future directions for research on Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate could involve further exploration of its synthesis, properties, and potential applications. For instance, similar compounds such as tert-butyl 4-aminobenzoate have been used in the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357 .
Mechanism of Action
Target of Action
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a complex organic compound. Similar compounds such as tert-butyl 4-aminobenzoate have been used as building blocks for the synthesis of antifolates, which are important as tumor cell inhibitors .
Mode of Action
These interactions could potentially lead to changes in the target’s function or structure .
Result of Action
Similar compounds have been used in the synthesis of antifolates, which can inhibit tumor cell growth .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNTMBZASDPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653985 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620611-27-0 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

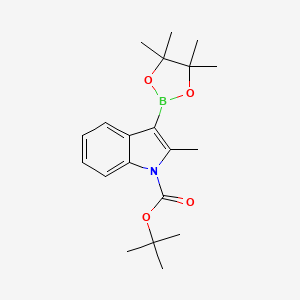

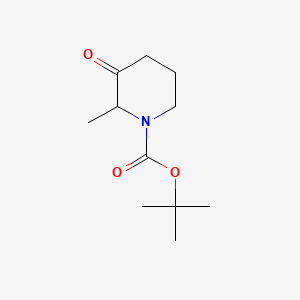
![tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592205.png)
